1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a propan-1-amine chain modified by a methylsulfanyl (-SMe) group at the third carbon. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry .
Properties
Molecular Formula |
C12H14ClN3OS |
|---|---|
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C12H14ClN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-4-2-3-5-9(8)13/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
ZFYFAUSUZUGBJA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The 1,2,4-oxadiazole core is typically constructed via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For the target compound, 2-chlorobenzamidoxime serves as the precursor. Ansari et al. (2009) demonstrated that reacting o-phenylenediamine with carboxylic acids under nucleophilic substitution conditions yields benzimidazole intermediates, which can be adapted for oxadiazole formation .
In this case, 2-chlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to generate 2-chlorobenzamidoxime. Subsequent reaction with 3-(methylsulfanyl)propanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base facilitates cyclization to form the 1,2,4-oxadiazole ring . The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular dehydration (Figure 1).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Pyridine | TEA | TEA |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 62 | 58 | 72 |
Microwave-Assisted Synthesis of the Oxadiazole Core
Microwave irradiation significantly accelerates reaction kinetics. Srivastav et al. (2011) achieved 85–92% yields for oxadiazole derivatives using solvent-free microwave conditions . Applied to the target compound, a mixture of 2-chlorobenzamidoxime and 3-(methylsulfanyl)propanoic acid is irradiated at 300 W for 10 minutes in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
This method reduces reaction time from hours to minutes and minimizes side products. Fourier-transform infrared spectroscopy (FT-IR) confirms cyclization by the disappearance of the amidoxime N–H stretch (3350 cm⁻¹) and the appearance of the oxadiazole C=N stretch (1605 cm⁻¹) .
Introduction of the Methylsulfanyl Group
The methylsulfanyl (–SCH₃) moiety is introduced via nucleophilic substitution. Ali et al. (2021) utilized (N-isocyanimino)triphenylphosphorane for intramolecular aza-Wittig reactions, which can be adapted for sulfur incorporation .
3-Bromopropan-1-amine is reacted with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) at 60°C for 4 hours to yield 3-(methylsulfanyl)propan-1-amine. Gas chromatography–mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 121 [M+H]⁺, confirming successful substitution .
Coupling of the Oxadiazole and Propanamine Moieties
Reductive amination links the oxadiazole and propanamine segments. Seung et al. (2013) employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) for carbodiimide-mediated coupling .
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is activated with EDC·HCl and N-hydroxysuccinimide (NHS) in DCM, then reacted with 3-(methylsulfanyl)propan-1-amine. Nuclear magnetic resonance (¹H NMR) reveals coupling success via the downfield shift of the oxadiazole C-5 proton from δ 8.2 to δ 8.6 ppm .
Purification and Characterization
Final purification uses column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product in >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₃ClN₃OS with a calculated mass of 298.0421 [M+H]⁺ (observed: 298.0418) .
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Cyclocondensation | 72 | 92 | 6 |
| Microwave | 85 | 95 | 0.25 |
| Reductive Amination | 68 | 90 | 12 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing 1,3,4-oxadiazole formation is suppressed using POCl₃, which favors 1,2,4-regioisomers .
-
Sulfur Oxidation : Conducting reactions under nitrogen atmosphere prevents oxidation of –SCH₃ to sulfoxide .
-
Scale-Up Limitations : Microwave methods face heat dissipation issues; switching to continuous flow reactors improves scalability .
Chemical Reactions Analysis
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine undergoes various types of chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine.
- Mechanism of Action: The compound exhibits antimitotic activity against various human tumor cell lines. Its mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation.
- Case Study: A notable study evaluated the compound's efficacy against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated significant growth inhibition rates with mean GI50 values suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens.
- In Vitro Studies: Laboratory tests have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents .
Synthesis of Novel Materials
The unique structure of this compound allows for its use in synthesizing novel materials with specific properties.
- Polymer Chemistry: The compound can be utilized as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices results in materials suitable for high-performance applications .
Data Summary
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Key Insights from Structural Variations
Chlorine Position (Ortho vs. In contrast, the 4-chlorophenyl analog () offers a para-substituted electronic profile, which may enhance π-π stacking interactions .
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl analog () replaces chlorine with a methoxy group, increasing electron density on the aromatic ring. This could alter solubility and hydrogen-bonding capacity compared to the electron-withdrawing chloro group .
Side Chain Modifications: The hydrochloride salt of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine () lacks the methylsulfanyl group, reducing lipophilicity. This may impact bioavailability and metabolic stability .
Functional Group Additions :
- The piperazinyl-propan-1-one analog () introduces a sulfonyl group and ketone, which could modulate receptor binding kinetics or serve as a prodrug moiety .
Physicochemical and Pharmacological Considerations
- Lipophilicity : The methylsulfanyl group in the target compound enhances logP compared to analogs like the propylamine hydrochloride (), favoring passive diffusion across biological membranes.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetic profiles compared to free bases.
- Safety Profiles : While explicit toxicity data for the target compound is unavailable, precautionary statements for analogs (e.g., handling guidelines in ) suggest standard safety protocols for oxadiazole derivatives .
Biological Activity
The compound 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antitumor, and antioxidant activities based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of oxadiazole derivatives. The compound has been evaluated for its efficacy against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several oxadiazole derivatives were found to be significant, indicating strong antibacterial properties. For instance, compounds with similar structures showed MIC values ranging from 750 μg/mL against fungal pathogens to lower concentrations against bacterial strains .
- Activity Against Specific Strains : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that oxadiazole derivatives could inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-[3-(2-Chlorophenyl)-... | MRSA | 500 |
| 1-[3-(2-Chlorophenyl)-... | E. coli | 750 |
Antitumor Activity
The antitumor potential of oxadiazole derivatives has also been a focal point in research.
- Cytotoxicity Studies : The cytotoxic effects were assessed using the MTT assay on various cancer cell lines, including HCT-116 and PC-3. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 13.62 |
| PC-3 | 21.74 |
Antioxidant Activity
The antioxidant capabilities of the compound were evaluated using the DPPH radical scavenging assay.
- Scavenging Activity : Compounds similar to 1-[3-(2-Chlorophenyl)-... showed notable radical scavenging activity, with percentages ranging from 32% to 87% at a concentration of 25 µM, compared to ascorbic acid as a reference .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that the presence of electron-withdrawing groups, such as chloro and bromo substituents, enhances biological activity. This finding is crucial for guiding future synthesis and optimization of oxadiazole derivatives for therapeutic applications .
Case Studies
Several case studies have documented the effectiveness of similar oxadiazole compounds:
- Antimicrobial Study : A study published in MDPI highlighted a series of synthesized oxadiazoles demonstrating significant antimicrobial activity against both fungal and bacterial pathogens with low cytotoxicity towards mammalian cells .
- Antitumor Research : Another investigation reported that specific oxadiazole derivatives exhibited promising results in inhibiting cancer cell proliferation across multiple cell lines, suggesting their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for synthesizing 1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine?
Methodological Answer: The synthesis typically involves coupling reactions between oxadiazole precursors and amine-containing intermediates. For example:
- Oxadiazole formation : React 2-chlorobenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a carbonyl source (e.g., triethyl orthoformate) under reflux .
- Thioether linkage : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or a protected thiol intermediate.
- Amine coupling : Use reductive amination or carbodiimide-mediated coupling to attach the propan-1-amine moiety.
Q. How is the structural confirmation of this compound achieved post-synthesis?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or oxygen .
- Handling : Use explosion-proof equipment (e.g., spark-free tools) and inert gas purging during reactions due to flammability risks (H225 hazard code) .
- Emergency measures : For skin contact, rinse immediately with water (P305+P351+P338); for inhalation, move to fresh air (P304+P340) .
Q. What are the solubility properties, and how do they influence experimental design?
Methodological Answer:
- Solubility : Sparingly soluble in water but dissolves in DMSO or ethanol (e.g., 10–20 mg/mL in DMSO). Pre-saturate solvents with inert gases to prevent oxidation .
- Storage stability : Lyophilize and store under argon for long-term stability. Monitor degradation via HPLC (retention time ~8.2 min) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer:
- Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Pd(OAc)₂ increases yield by 15–20%) .
- Reaction kinetics : Use microwave-assisted synthesis to reduce cyclization time from 6h to 1h, improving yield to ~70% .
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate high-purity product (>98%) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at –40°C to 80°C .
- Computational validation : Compare experimental ¹³C shifts with DFT-calculated values (RMSD < 1 ppm) to assign ambiguous signals .
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments (e.g., CD₃ group at δ 2.3 ppm) .
Q. What in silico strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., HCV entry inhibitors; binding affinity ΔG ≤ –8.5 kcal/mol) .
- QSAR modeling : Train models on oxadiazole derivatives to correlate substituent electronegativity (e.g., Cl vs. Br) with IC₅₀ values .
- ADMET prediction : Calculate logP (~3.2) and PSA (~73 Ų) to estimate blood-brain barrier permeability .
Q. How to address polymorphic forms in crystallographic studies?
Methodological Answer:
Q. What methodologies assess environmental impact or degradation pathways?
Methodological Answer:
Q. How to design analogues for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric replacement : Substitute 2-chlorophenyl with 3-bromophenyl (synthesized via similar routes; see ).
- Functional group modulation : Replace methylsulfanyl with ethylsulfanyl to study steric effects (synthetic method: ).
- Activity cliffs : Test truncated analogs (e.g., removing the oxadiazole ring) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
